5-(1,1-Difluoroethyl)-2-fluoroaniline

Medicinal Chemistry ADME Properties Physicochemical Profiling

5-(1,1-Difluoroethyl)-2-fluoroaniline (CAS: 1552282-20-8, MF: C₈H₈F₃N, MW: 175.15) is a halogenated aromatic amine. It is characterized by a 2-fluoro substituent and a 5-(1,1-difluoroethyl) group on a benzene ring, alongside a primary amine.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
Cat. No. B13630598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,1-Difluoroethyl)-2-fluoroaniline
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)N)(F)F
InChIInChI=1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3
InChIKeyWAGAJCXWJKDOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,1-Difluoroethyl)-2-fluoroaniline: A Fluorinated Aromatic Amine Building Block for Drug and Agrochemical Discovery


5-(1,1-Difluoroethyl)-2-fluoroaniline (CAS: 1552282-20-8, MF: C₈H₈F₃N, MW: 175.15) is a halogenated aromatic amine [1]. It is characterized by a 2-fluoro substituent and a 5-(1,1-difluoroethyl) group on a benzene ring, alongside a primary amine . This structure places it within a class of fluorinated anilines valued as intermediates in medicinal and agricultural chemistry, where fluorine atoms are strategically employed to modulate molecular properties like metabolic stability and lipophilicity [2].

Fluorinated aromatic amine building block
2-Fluoro & 5-(1,1-difluoroethyl) substitution pattern
Supports logP modulation & metabolic stability research

Why 5-(1,1-Difluoroethyl)-2-fluoroaniline Cannot Be Replaced by a Generic Aniline


The precise regiochemistry and fluorination pattern of 5-(1,1-Difluoroethyl)-2-fluoroaniline are critical determinants of its utility and cannot be assumed to be interchangeable with other in-class aniline derivatives. The presence and position of the 2-fluoro and 5-(1,1-difluoroethyl) groups directly impact the molecule's electronic distribution, steric environment, and physicochemical properties like logP and pKa . These factors control downstream reactivity in cross-coupling reactions, binding affinity to biological targets, and crucial drug-like properties such as metabolic stability and membrane permeability [1]. Substituting with a non-fluorinated analog, a differently fluorinated isomer, or an amine lacking the 1,1-difluoroethyl group will invariably lead to different experimental outcomes, invalidating synthetic routes and compromising structure-activity relationships .

Regiochemistry mismatch

5-(1,1-difluoroethyl) vs 3- or 4-substituted isomers may shift electronic and steric profiles, altering downstream reactivity.

Fluorination level

Non-fluorinated or mono-fluorinated analogs will differ in logP, pKa, and metabolic stability, limiting direct substitution.

Quantitative Differentiation of 5-(1,1-Difluoroethyl)-2-fluoroaniline: A Comparator-Based Evidence Guide


Enhanced Lipophilicity of 5-(1,1-Difluoroethyl)-2-fluoroaniline Compared to Non-Fluorinated Analogs

The presence of the 1,1-difluoroethyl group substantially increases the compound's lipophilicity compared to a non-fluorinated aniline baseline. The calculated logP (XLogP3) for 5-(1,1-Difluoroethyl)-2-fluoroaniline is 2.5 [1]. This property is crucial for predicting membrane permeability and oral bioavailability. This contrasts with unsubstituted aniline, which has a significantly lower experimental logP of 0.90 [2].

Lipophilicity (logP)
Class-level
2.5 vs 0.90
Δ +1.6 (>35-fold)
Supports membrane permeability and ADME profiling
Computed vs experimental; review required
Medicinal Chemistry ADME Properties Physicochemical Profiling

Modulation of Electronic Properties: pKa Comparison with Aniline

The electron-withdrawing nature of the fluorine substituents on the aromatic ring significantly alters the basicity of the aniline nitrogen. The predicted pKa of 5-(1,1-Difluoroethyl)-2-fluoroaniline is 2.65±0.10 . This is a substantial shift from the pKa of the conjugate acid of unsubstituted aniline, which is 4.6 [1].

Basicity (pKa)
Class-level
Target pKa 2.65 ± 0.10
Aniline pKa 4.6
≈90× less basic
May influence nucleophilicity and salt formation
Predicted vs experimental; context review needed
Medicinal Chemistry Synthetic Chemistry Reactivity

Comparative Molecular Weight and Fluorine Content

5-(1,1-Difluoroethyl)-2-fluoroaniline contains three fluorine atoms, contributing to a molecular weight of 175.15 g/mol [1]. This is a significant increase over simpler, non-fluorinated aniline derivatives used in early-stage discovery, such as 2-fluoroaniline (MW: 111.12 g/mol) [2] or the less fluorinated analog 3-(1,1-Difluoroethyl)aniline (MW: 157.16 g/mol) .

MW & Fluorine Count
Reported
Target175.15 g/mol, 3 F
2-Fluoroaniline111.12 g/mol, 1 F
3-(1,1-Difluoroethyl)aniline157.16 g/mol, 2 F
Higher fluorine load correlates with metabolic stability context
MW differences 64.03 and 17.99 g/mol
Lead Optimization Physicochemical Profiling Fragment-Based Drug Design

Best Research and Industrial Application Scenarios for 5-(1,1-Difluoroethyl)-2-fluoroaniline


Medicinal Chemistry: Optimizing Lead Compounds for ADME Properties

This compound is an ideal building block for medicinal chemists aiming to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead series. Its significantly increased lipophilicity (logP 2.5 vs. 0.90 for aniline) suggests enhanced membrane permeability [1]. Its high fluorine content (3 atoms) and unique 1,1-difluoroethyl group are established motifs for increasing metabolic stability, potentially reducing clearance and improving oral bioavailability [2].

Synthetic Chemistry: A Versatile Intermediate for Cross-Coupling Reactions

As a halogenated aromatic amine, this compound serves as a versatile substrate for cross-coupling reactions like Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The reduced basicity of the amine (pKa ~2.65) can be advantageous in multi-step syntheses by altering its nucleophilicity and reducing unwanted side reactions compared to more basic anilines .

Agrochemical Discovery: Designing Novel Crop Protection Agents

Fluorinated aniline derivatives are privileged scaffolds in agrochemicals [3]. The compound's specific substitution pattern and enhanced lipophilicity are key for developing new herbicides or fungicides where improved uptake, translocation, and metabolic stability within the target organism are paramount. Its use can lead to the identification of molecules with better field performance and environmental profiles.

Application
Selection Property
Validation Focus
Medicinal chemistry – lead ADME optimization
Lipophilicity (logP) & fluorine substitution pattern
Membrane permeability and metabolic stability profiling
Synthetic chemistry – cross-coupling intermediate
Reduced amine basicity & regiochemistry
Nucleophilicity and coupling reactivity assessment
Agrochemical discovery – crop protection design
Fluorine content & lipophilicity
Uptake, translocation, and environmental stability studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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